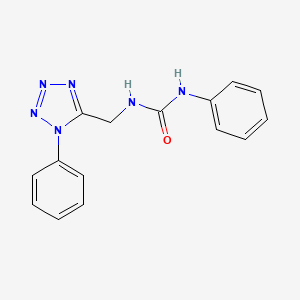

1-苯基-3-((1-苯基-1H-四唑-5-基)甲基)脲

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

1-Phenyl-3-((1-phenyl-1H-tetrazol-5-yl)methyl)urea is a chemical compound with the molecular formula C14H12N6O . It is a derivative of urea and tetrazole, both of which are important in various fields of chemistry and biology .

Synthesis Analysis

The synthesis of tetrazole derivatives can be approached in eco-friendly ways such as the use of water as a solvent, moderate conditions, non-toxic, easy extractions, easy setup, low cost, etc. with good to excellent yields . In one approach, 1-phenyl-1H-tetrazole-5-thiol is synthesized from sodium azide and triethyl orthoformate . The tetrazole subunit is an important structural feature which has been used as a metabolically stable isosteric replacement for the carboxylic acid moiety .Molecular Structure Analysis

The molecular structure of 1-Phenyl-3-((1-phenyl-1H-tetrazol-5-yl)methyl)urea is characterized by the presence of a urea group and a tetrazole group attached to a phenyl group . The tetrazole ring is a five-membered aza compound with 6π electrons, and 5-substituted tetrazole reactivity is similar to aromatic compounds .Chemical Reactions Analysis

Tetrazoles easily react with acidic materials and strong oxidizers to liberate corrosive and toxic gases and heat . They undergo reaction with few active metals and produce new compounds which are explosives to shocks . They involve exothermic reactions with reducing agents .Physical And Chemical Properties Analysis

The physical and chemical properties of 1-Phenyl-3-((1-phenyl-1H-tetrazol-5-yl)methyl)urea include a molecular weight of 280.285 Da and a monoisotopic mass of 280.106995 Da . The Log Kow (KOWWIN v1.67 estimate) is 1.16, indicating its partition coefficient between octanol and water . The boiling point is estimated to be 527.93°C and the melting point is estimated to be 225.64°C .科学研究应用

水凝胶形成和物理性质调整

1-(3-甲基-1H-吡唑-5-基)-3-(3-硝基苯基)脲在酸性条件下形成水凝胶,证明了阴离子对凝胶形态和流变学的影响。此特性允许物理调整凝胶,可应用于药物递送系统或材料科学中,用于创建响应性或自适应材料 (Lloyd & Steed, 2011)。

对映选择性阴离子受体

非外消旋异构的脲已被研究用于其对氨基酸衍生物的对映选择性结合。此应用在手性拆分过程中至关重要,并且在检测特定生物分子的传感器开发中,突出了脲衍生物在分析化学和生物传感中的潜力 (Roussel 等人,2006)。

微波辐照下的合成方法

在微波辐照下,脲衍生物的有效合成方法的发展展示了这些化合物在化学合成中的重要性。此方法提供了诸如减少反应时间和提高产率等优势,这对于在药物化学和材料科学中快速合成化合物是有益的 (Li & Chen, 2008)。

植物生物学中的细胞分裂素样活性

脲衍生物,如 N-苯基-N'-(2-氯-4-吡啶基)脲和 N-苯基-N'-(1,2,3-噻二唑-5-基)脲,表现出细胞分裂素样活性,影响植物中的细胞分裂和分化。此应用在农业生物技术中至关重要,可通过调节植物生长和发育来提高作物产量和质量 (Ricci & Bertoletti, 2009)。

未来方向

The future directions of research on 1-Phenyl-3-((1-phenyl-1H-tetrazol-5-yl)methyl)urea could involve exploring its potential applications in various fields such as medicinal chemistry, pharmaceuticals, and material sciences. Given the importance of tetrazole derivatives in these fields, there is a significant potential for future research and development .

属性

IUPAC Name |

1-phenyl-3-[(1-phenyltetrazol-5-yl)methyl]urea |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14N6O/c22-15(17-12-7-3-1-4-8-12)16-11-14-18-19-20-21(14)13-9-5-2-6-10-13/h1-10H,11H2,(H2,16,17,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YFGOFFSUIUOALE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)NC(=O)NCC2=NN=NN2C3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14N6O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

294.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-amino-N-[5-(4-chlorophenyl)-1,2,4-thiadiazol-3-yl]-4-(4-methoxyphenyl)-7,7-dimethyl-5-oxo-6,8-dihydrothieno[2,3-b]quinoline-2-carboxamide](/img/structure/B2706945.png)

![6-Ethylpyrazolo[1,5-a]pyrimidin-3-amine;hydrochloride](/img/structure/B2706949.png)

![7-chloro-N-cyclohexyl-5-oxo-1-thioxo-4,5-dihydro-1H-thiazolo[3,4-a]quinazoline-3-carboxamide](/img/structure/B2706952.png)

![[2-({4-[(2,4-Dimethylphenyl)amino]pteridin-2-yl}amino)ethyl]dimethylamine](/img/structure/B2706956.png)